Ethyl 4-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate
Overview
Description
Ethyl 4-({[(4-allyl-5-{1-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate is a complex organic compound that features a 1,2,4-triazole ring, a fluorobenzoyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate typically involves multiple steps:
Formation of the 1,2,4-triazole ring: This can be achieved through a multicomponent reaction involving aryl hydrazines, paraformaldehyde, ammonium acetate, and alcohols.
Introduction of the fluorobenzoyl group: This step often involves the use of phenacyl chloride derivatives and a strong Lewis acid catalyst like aluminum trichloride.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(4-allyl-5-{1-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The fluorobenzoyl group can be reduced to form the corresponding alcohol.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Ethyl 4-({[(4-allyl-5-{1-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an aromatase inhibitor, which could be useful in the treatment of hormone-dependent cancers.
Biological Research: The compound’s ability to interact with various biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Industrial Applications: Its unique structural properties make it useful in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of Ethyl 4-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate involves binding to specific molecular targets:
Aromatase Inhibition: The nitrogen atoms in the 1,2,4-triazole ring bind to the iron in the heme moiety of the cytochrome P450 enzyme, inhibiting its activity.
Hydrogen Bonding: The carbonyl group in the compound can form hydrogen bonds with active site residues, enhancing its binding affinity.
Comparison with Similar Compounds
Ethyl 4-({[(4-allyl-5-{1-[(4-fluorobenzoyl)amino]ethyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate can be compared with other 1,2,4-triazole derivatives:
Letrozole: Another aromatase inhibitor with a similar triazole ring structure.
Anastrozole: A non-steroidal aromatase inhibitor used in the treatment of breast cancer.
4-triazolylflavans: Compounds with a triazole ring that also act as enzyme inhibitors.
Properties
IUPAC Name |
ethyl 4-[[2-[[5-[1-[(4-fluorobenzoyl)amino]ethyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O4S/c1-4-14-31-22(16(3)27-23(33)17-6-10-19(26)11-7-17)29-30-25(31)36-15-21(32)28-20-12-8-18(9-13-20)24(34)35-5-2/h4,6-13,16H,1,5,14-15H2,2-3H3,(H,27,33)(H,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USGKNFAQRNRAGU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC=C)C(C)NC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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